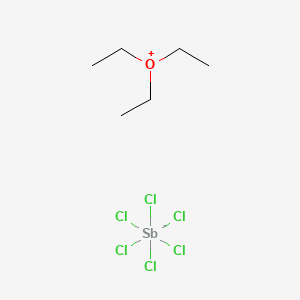

Triethyloxonium hexachloroantimonate

Description

The exact mass of the compound Triethyloxonium hexachloroantimonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyloxonium hexachloroantimonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyloxonium hexachloroantimonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexachloroantimony(1-);triethyloxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUSZRAYQUNCY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl6OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-67-3 | |

| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Triethyloxonium Hexachloroantimonate: Properties, Synthesis, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a powerful and versatile reagent within the class of Meerwein salts.[1] Characterized by a triethyloxonium cation and a non-nucleophilic hexachloroantimonate anion, it serves as a potent electrophilic agent.[2][3] Its primary utility lies in its capacity as a strong ethylating agent and a selective one-electron oxidant, enabling chemical transformations that are often challenging with conventional reagents.[3][4] This guide provides an in-depth examination of its chemical properties, a field-tested synthesis protocol, and its critical applications in modern organic synthesis and materials science, with a particular focus on its relevance to drug development.

Core Physicochemical and Safety Profile

Understanding the fundamental properties of triethyloxonium hexachloroantimonate is paramount for its safe and effective use. The compound is a white to off-white or pale yellow powder, which is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis.[5][6] Upon contact with water, it decomposes to form diethyl ether, ethanol, and a strongly acidic solution of hexachloroantimonic acid.[7]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₅Cl₆OSb | [2][6] |

| Molecular Weight | 437.66 g/mol | [6] |

| Appearance | White to off-white/pale yellow powder | [6] |

| CAS Number | 3264-67-3 | |

| Storage Conditions | Store at ≤ -20 °C under inert gas | [6] |

| Hazards | Harmful if swallowed or inhaled; Causes severe skin burns and eye damage; Toxic to aquatic life | [8] |

Synthesis and Handling: A Validated Laboratory Protocol

The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions to ensure high purity and yield. The most common laboratory method involves the direct reaction between antimony(V) pentachloride (SbCl₅), a potent Lewis acid, and excess diethyl ether.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen/Argon): This is critical to prevent the immediate hydrolysis of both the starting material (SbCl₅) and the product oxonium salt.[2]

-

Excess Diethyl Ether: Diethyl ether serves as both a reactant and the solvent, driving the reaction towards the formation of the triethyloxonium cation.

-

Low Temperature Control: The reaction is exothermic. Maintaining low temperatures minimizes the potential for side reactions and decomposition of the product.[9]

Step-by-Step Synthesis Protocol:

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether. The flask is cooled to the desired temperature (typically 0 to -30 °C) in an ice or dry ice/acetone bath.[9]

-

Reaction: Antimony(V) pentachloride is added dropwise from the dropping funnel to the stirred diethyl ether over a period of 1-2 hours. A white crystalline precipitate of triethyloxonium hexachloroantimonate will form.

-

Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature. The supernatant ether is then removed via cannula or a filter stick.

-

Purification: The resulting crystalline solid is washed multiple times with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying and Storage: The purified product is dried under a high vacuum to remove residual solvent. It must be stored in a tightly sealed container under an inert atmosphere at or below -20°C to maintain its stability and reactivity.[6]

}

Figure 1: Experimental workflow for the synthesis of triethyloxonium hexachloroantimonate.

Reactivity, Mechanisms, and Applications

The synthetic utility of triethyloxonium hexachloroantimonate stems from two primary modes of reactivity: as a powerful ethylating agent and as a selective one-electron oxidant.

Electrophilic Ethylation

As a "hard" electrophile, the triethyloxonium cation readily transfers an ethyl group to various soft and hard nucleophiles, particularly those that are weakly nucleophilic and unreactive towards traditional alkylating agents like alkyl halides.[3][10] This makes it invaluable for the ethylation of functional groups such as ethers, sulfides, amides, lactones, and ketones.[1][11]

The reaction proceeds via a direct Sₙ2-type mechanism where the nucleophile attacks one of the α-carbons of the ethyl groups on the oxonium ion. The non-nucleophilic nature of the [SbCl₆]⁻ counterion is crucial, as it does not compete with the substrate for the electrophile, leading to cleaner reactions and higher yields.[2]

Applications in Drug Development: This powerful alkylating ability is highly relevant in pharmaceutical synthesis for modifying lead compounds. For instance, converting a carboxylic acid to an ethyl ester or a phenol to an ethyl ether can drastically alter a molecule's polarity, solubility, and metabolic stability, which are key parameters in drug design. The mild, neutral conditions under which these reactions occur are advantageous for sensitive and complex molecular scaffolds.[3][12]

}

Figure 2: Generalized mechanism of O-ethylation using triethyloxonium hexachloroantimonate.

One-Electron Oxidation

A unique and powerful application of this reagent is its ability to act as a selective one-electron oxidant, particularly for electron-rich aromatic compounds.[2][4] This process generates stable aromatic cation radicals, which can be isolated as crystalline paramagnetic salts.[4][9] This capability has been pivotal for the structural elucidation of these highly labile species by X-ray crystallography.[3][4]

The proposed mechanism suggests that the reagent acts as a precursor, slowly releasing the active oxidant, monomeric antimony(V) pentachloride (SbCl₅).[9] This controlled release allows for the slow, optimal growth of high-quality crystals, a significant advantage over using the highly reactive SbCl₅ directly, which often leads to undesired side reactions like chlorination.[3][9]

Applications in Research and Materials Science: Beyond structural analysis, this oxidative power is harnessed in materials science. Triethyloxonium hexachloroantimonate is used as a p-type doping agent for conductive polymers and carbon nanotubes, enhancing their electrical properties for applications in organic electronics.[2]

Safety and Handling Precautions

Given its high reactivity and hazardous nature, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[5] Handling should be performed in a well-ventilated fume hood.

-

Inert Conditions: As a moisture-sensitive compound, all handling, transfers, and reactions should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][11]

-

Spill Management: In case of a spill, the solid material should be dampened with alcohol, transferred to a suitable container, and the area should be decontaminated with alcohol followed by soap and water.[5]

-

Disposal: The compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local regulations. It should be treated by a licensed professional waste disposal service.

References

-

Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. Org. Syn. Coll. Vol. 5, 1080. Retrieved from [Link]

-

Thieme E-Books. (n.d.). Product Class 6: Oxonium Salts. Retrieved from [Link]

-

T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]

-

Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]

-

ChemBK. (n.d.). TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. Retrieved from [Link]

-

Organic Syntheses. (n.d.). triethyloxonium fluoborate. Org. Syn. Coll. Vol. 5, 1099. Retrieved from [Link]

-

CORE. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. Retrieved from [Link]

-

Eley, D. D., Monk, D. F., & Rochester, C. H. (1976). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 227-234. Retrieved from [Link]

-

American Elements. (n.d.). Triethyloxonium Hexachloroantimonate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]

- 3. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]

- 4. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRIMETHYLOXONIUM HEXACHLORANTIMONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Alchemist's Ethyl: A Technical Guide to Triethyloxonium Hexachloroantimonate

Introduction: Beyond Conventional Alkylation with Meerwein Salts

In the landscape of synthetic organic chemistry, the quest for potent and selective reagents is perpetual. Among the arsenal of alkylating agents, trialkyloxonium salts, colloquially known as Meerwein salts, hold a distinguished position.[1] These pre-formed, highly electrophilic species offer a significant advantage over traditional alkyl halides or sulfonates by enabling alkylations under milder, often neutral, conditions.[1] This guide focuses on a particularly powerful, yet nuanced, member of this class: triethyloxonium hexachloroantimonate, [Et₃O]⁺[SbCl₆]⁻.

While its tetrafluoroborate counterpart, [Et₃O]⁺[BF₄]⁻, is more commonly encountered, the hexachloroantimonate salt exhibits unique reactivity that makes it an indispensable tool for specific, challenging transformations.[2][3] This guide, intended for researchers and professionals in drug development and chemical synthesis, will provide a comprehensive overview of the synthesis, properties, and applications of triethyloxonium hexachloroantimonate, with a focus on the underlying principles that govern its reactivity and practical, field-proven protocols.

Core Principles: Structure, Stability, and Reactivity

Triethyloxonium hexachloroantimonate is a white to off-white crystalline solid that is highly reactive and moisture-sensitive.[4][5] Its utility stems from the potent electrophilicity of the triethyloxonium cation, which can be considered a "solvated" ethyl cation. The large, non-coordinating hexachloroantimonate anion plays a crucial role in stabilizing the oxonium cation, rendering the salt isolable while allowing for high reactivity.[2][3]

Table 1: Physicochemical Properties of Triethyloxonium Hexachloroantimonate

| Property | Value | Reference |

| CAS Number | 3264-67-3 | [4] |

| Molecular Formula | C₆H₁₅Cl₆OSb | [4] |

| Molecular Weight | 437.66 g/mol | [4] |

| Appearance | White to off-white or pale yellow powder | [4] |

| Melting Point | 135-137 °C (decomposes) | [6] |

| Storage Temperature | ≤ -20 °C, under inert gas | [4][5] |

The primary mode of action for triethyloxonium hexachloroantimonate is as a powerful ethylating agent, proceeding through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The positively charged oxygen atom in the triethyloxonium cation makes it an excellent leaving group (diethyl ether), facilitating the transfer of an ethyl group to a wide range of nucleophiles.[7]

Synthesis of Triethyloxonium Hexachloroantimonate: A Self-Validating Protocol

The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions to prevent hydrolysis of the product and the starting materials. The following protocol is adapted from established methods for preparing trialkyloxonium salts and is designed to be self-validating through careful control of reagents and conditions.[8][9]

Experimental Protocol: Synthesis

Materials:

-

Antimony pentachloride (SbCl₅), freshly distilled

-

Diethyl ether (Et₂O), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Cannula for liquid transfers

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Reaction Vessel: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.

-

Charging the Flask: Anhydrous dichloromethane (100 mL) is added to the flask via cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Antimony Pentachloride: Freshly distilled antimony pentachloride (1.0 equivalent) is slowly added to the cold, stirred dichloromethane.

-

Addition of Diethyl Ether: Anhydrous diethyl ether (2.0 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. A white precipitate will begin to form.

-

Reaction and Isolation: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The resulting white crystalline solid is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under high vacuum.

Causality Behind Experimental Choices: The use of a non-coordinating, anhydrous solvent like dichloromethane is critical to prevent side reactions. The slow, dropwise addition of diethyl ether at low temperature controls the exothermic reaction and promotes the formation of a crystalline product. The excess of diethyl ether ensures complete reaction of the antimony pentachloride.

Applications in Organic Synthesis: From Ethylation to Single-Electron Transfer

The synthetic utility of triethyloxonium hexachloroantimonate is broad, with two primary areas of application: as a potent ethylating agent and as a selective one-electron oxidant.

Ethylation of Weakly Nucleophilic Functional Groups

Triethyloxonium hexachloroantimonate excels at the ethylation of functional groups that are poor nucleophiles, such as amides, esters, and hindered alcohols. The high electrophilicity of the triethyloxonium cation allows these reactions to proceed under mild, neutral conditions, avoiding the harsh acidic or basic environments required by other methods.[1]

This protocol provides a general framework for the ethylation of a sterically hindered alcohol, a transformation that is often challenging with conventional reagents.

Materials:

-

Hindered alcohol (e.g., tert-butanol)

-

Triethyloxonium hexachloroantimonate

-

Anhydrous dichloromethane

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, the hindered alcohol (1.0 equivalent) is dissolved in anhydrous dichloromethane.

-

Addition of Ethylating Agent: Triethyloxonium hexachloroantimonate (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

A Niche Application: Synthesis of Crystalline Aromatic Cation-Radical Salts

A particularly noteworthy application of triethyloxonium hexachloroantimonate is its use as a selective one-electron oxidant for electron-rich aromatic compounds.[2][3][10][11] This allows for the facile preparation and isolation of crystalline paramagnetic salts, which are invaluable for structural studies, such as X-ray crystallography, and for investigations into the properties of these reactive intermediates.[2][3] The hexachloroantimonate counterion is particularly effective at stabilizing the resulting cation-radicals, leading to the formation of high-quality crystals.

The following protocol, based on the work of Rathore and co-workers, details the synthesis of the cation-radical salt of N,N'-dimethyl-5,10-dihydrophenazine.[2][3]

Materials:

-

N,N'-dimethyl-5,10-dihydrophenazine

-

Triethyloxonium hexachloroantimonate

-

Anhydrous dichloromethane

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Preparation of Solutions: A solution of N,N'-dimethyl-5,10-dihydrophenazine (1.0 equivalent) in anhydrous dichloromethane is prepared in a Schlenk flask under an inert atmosphere. A separate solution of triethyloxonium hexachloroantimonate (1.0 equivalent) in anhydrous dichloromethane is also prepared.

-

Oxidation Reaction: The triethyloxonium hexachloroantimonate solution is added dropwise to the stirred solution of the dihydrophenazine at -78 °C. An immediate color change to deep blue or purple indicates the formation of the cation-radical.

-

Crystallization: The reaction mixture is allowed to stand undisturbed at -20 °C for several hours to allow for the slow crystallization of the cation-radical salt.

-

Isolation: The crystalline product is collected by filtration under an inert atmosphere, washed with a small amount of cold, anhydrous dichloromethane, and dried under vacuum.

Diagram of the Experimental Workflow:

Caption: A schematic representation of the key steps in the synthesis of an aromatic cation-radical salt using triethyloxonium hexachloroantimonate.

Mechanistic Insights: The Sₙ2 Pathway of Ethylation

The ethylation reactions mediated by triethyloxonium hexachloroantimonate proceed via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon of one of the ethyl groups in the triethyloxonium cation. This attack occurs from the backside, leading to a concerted bond formation between the nucleophile and the ethyl group, and bond cleavage between the ethyl group and the oxygen atom. The leaving group is the stable and volatile diethyl ether.

Diagram of the Ethylation Mechanism:

Caption: The Sₙ2 mechanism for the ethylation of a nucleophile (Nu:) by the triethyloxonium cation.

Comparative Analysis: Hexachloroantimonate vs. Tetrafluoroborate

The choice of the counterion in a Meerwein salt can significantly influence its properties and applications.

Table 2: Comparison of [Et₃O]⁺[SbCl₆]⁻ and [Et₃O]⁺[BF₄]⁻

| Feature | Triethyloxonium Hexachloroantimonate | Triethyloxonium Tetrafluoroborate |

| Ethylating Power | Very high | High |

| Oxidizing Ability | Strong one-electron oxidant | Generally not used as an oxidant |

| Hygroscopicity | Highly hygroscopic | Hygroscopic |

| Solubility | Soluble in non-polar organic solvents (e.g., CH₂Cl₂) | More soluble in polar organic solvents |

| Primary Application | Ethylation, synthesis of cation-radicals | General purpose ethylation |

The larger and more diffuse hexachloroantimonate anion is less coordinating than the tetrafluoroborate anion. This leads to a "freer" and more reactive triethyloxonium cation, making the hexachloroantimonate salt a more potent ethylating agent. Furthermore, the redox properties of the antimony center in the [SbCl₆]⁻ anion are responsible for its ability to act as a one-electron oxidant, an application for which the tetrafluoroborate salt is not suited.[2][3] However, the extreme moisture sensitivity and the corrosive nature of antimony compounds necessitate more stringent handling procedures for the hexachloroantimonate salt.[5]

Safety, Handling, and Disposal

Triethyloxonium hexachloroantimonate is a corrosive and toxic substance that is extremely sensitive to moisture.[5] Proper handling and disposal are paramount for the safety of the researcher and the environment.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Use of a respirator may be necessary for handling larger quantities.[5] All glassware and equipment must be scrupulously dried before use.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20 °C.[4][5]

-

Disposal: Unused reagent and waste materials should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.[5]

Conclusion: A Powerful Tool for the Discerning Chemist

Triethyloxonium hexachloroantimonate is a formidable reagent in the synthetic chemist's toolkit. Its exceptional ethylating power and its unique ability to act as a one-electron oxidant open doors to chemical transformations that are difficult or impossible to achieve with more conventional reagents. While its handling requires meticulous attention to anhydrous and inert techniques, the rewards in terms of reactivity and selectivity are substantial. For researchers and drug development professionals pushing the boundaries of molecular synthesis, a thorough understanding and skillful application of this potent Meerwein salt can be a decisive advantage.

References

-

Curphey, T. J. (1971). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 51, 142. doi:10.15227/orgsyn.051.0142.

-

Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. doi:10.1021/jo980407a.

-

T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]

-

Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. e-Publications@Marquette. Retrieved from [Link]

-

Raber, D. J., Gariano, P., Brod, A. O., Gariano, A., & Guida, W. C. (1977). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses, 56, 59. doi:10.15227/orgsyn.056.0059.

-

PubMed. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Retrieved from [Link]

-

Meerwein, H., Hinz, G., Hofmann, P., Kroning, E., & Pfeil, E. (1937). Über Tertiäre Oxoniumsalze, I. Journal für Praktische Chemie, 147(10-12), 257–285. doi:10.1002/prac.19371471001.

-

Study.com. (n.d.). Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... Retrieved from [Link]

-

Semantic Scholar. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1973). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). triethyloxonium fluoborate. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Triethyloxonium Hexachloroantimonate for the Advanced Practitioner

This guide provides an in-depth exploration of triethyloxonium hexachloroantimonate, a powerful and versatile reagent in modern organic synthesis. Moving beyond a simple cataloging of reactions, we delve into the fundamental principles governing its structure, bonding, and reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this Meerwein salt to address complex synthetic challenges.

Introduction: Beyond a Simple Alkylating Agent

Triethyloxonium hexachloroantimonate, often referred to as Meerwein's salt, is an organic salt with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻. While renowned as a potent ethylating agent, its utility extends far beyond simple alkylation reactions.[1] It serves as a selective one-electron oxidant, an initiator for cationic polymerization, and a catalyst for a variety of organic transformations.[1][2] Its "hard" electrophilic nature makes it particularly effective for the ethylation of weakly nucleophilic functional groups.[1] This guide will dissect the nuanced interplay of its ionic and covalent character to provide a comprehensive understanding of its synthetic potential.

Synthesis and Handling: Taming a Reactive Species

The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions due to its high moisture sensitivity. The primary laboratory method involves the reaction of a Lewis acid, such as antimony(V) pentachloride, with an excess of diethyl ether.[1]

Experimental Protocol: Synthesis of Triethyloxonium Hexachloroantimonate

Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Antimony pentachloride is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Materials:

-

Antimony pentachloride (SbCl₅)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Schlenk flask and other dry glassware

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas.

-

Add anhydrous diethyl ether to the Schlenk flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of antimony pentachloride in anhydrous dichloromethane to the stirred diethyl ether via the dropping funnel.

-

A white precipitate of triethyloxonium hexachloroantimonate will form.

-

Continue stirring at 0 °C for 1-2 hours to ensure complete reaction.

-

Isolate the product by filtration under inert atmosphere, for example, using a Schlenk filter.

-

Wash the solid product with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under high vacuum to yield a white crystalline solid.

Storage: Triethyloxonium hexachloroantimonate is highly hygroscopic and should be stored in a tightly sealed container under an inert atmosphere at low temperatures (-20 °C is recommended).

Structure and Bonding: A Tale of Two Ions

The solid-state structure of triethyloxonium hexachloroantimonate is characterized by the ionic interaction between the triethyloxonium cation ([(C₂H₅)₃O]⁺) and the hexachloroantimonate anion ([SbCl₆]⁻). A detailed understanding of the geometry and electronic distribution within these ions is paramount to comprehending the reagent's reactivity.

The Triethyloxonium Cation: A Pyramidal Electrophile

The triethyloxonium cation adopts a pyramidal geometry, consistent with sp³ hybridization of the central oxygen atom.[3] The lone pair of electrons on the oxygen atom in diethyl ether becomes a bonding pair upon coordination with an ethyl cation equivalent, resulting in a formal positive charge on the oxygen.

| Parameter | Value Range | Reference |

| C-O-C Bond Angle | 109.4°–115.5° | [3] |

| Average C-O Bond Distance | 1.49 Å | [3] |

| Table 1: Representative Geometric Parameters of the Triethyloxonium Cation (based on the crystal structure of triethyloxonium hexafluorophosphate). |

This pyramidal structure and the positive charge concentrated on the oxygen atom render the ethyl groups highly electrophilic. The cation can be viewed as a "solvated" ethyl cation, primed for transfer to a nucleophile.[1]

The Hexachloroantimonate Anion: A Non-Coordinating Counterion with a Latent Role

The hexachloroantimonate anion is a large, weakly coordinating anion that imparts stability to the highly reactive triethyloxonium cation. Its octahedral geometry, with the antimony atom at the center and six chlorine atoms at the vertices, delocalizes the negative charge, minimizing its nucleophilicity.

However, the [SbCl₆]⁻ anion is not merely a spectator. It plays a crucial role in the oxidizing capabilities of the salt. There is a mechanistic relationship where an ethyl group can be transferred from the oxygen of the cation to a chlorine atom of the anion.[4] This process is believed to be in equilibrium with the dissociation into diethyl ether and antimony pentachloride, which is a powerful one-electron oxidant.

Caption: Proposed pathways for the generation of the active oxidant, antimony pentachloride, from triethyloxonium hexachloroantimonate.

Reactivity and Mechanistic Insights: A Dual Personality

Triethyloxonium hexachloroantimonate exhibits a dual reactivity profile, acting as both a potent ethylating agent and a selective one-electron oxidant. The choice of substrate and reaction conditions dictates which pathway predominates.

Electrophilic Ethylation

As a strong electrophile, triethyloxonium hexachloroantimonate readily ethylates a wide range of nucleophiles, including ethers, sulfides, amines, and amides. This reactivity is particularly valuable for the ethylation of sensitive or weakly nucleophilic functional groups where traditional methods might fail or require harsh conditions.[1] For instance, it can be used for the esterification of carboxylic acids under neutral conditions.[2]

One-Electron Oxidation of Aromatic Compounds

A significant application of triethyloxonium hexachloroantimonate is the selective one-electron oxidation of aromatic donors to their corresponding cation radicals.[2][4] This has been instrumental in the preparation and isolation of crystalline paramagnetic salts, which allows for their structural determination by X-ray crystallography.[4] A key advantage of using this reagent over antimony pentachloride directly is the avoidance of chlorinated byproducts.[1]

The proposed mechanism involves the in-situ generation of antimony pentachloride (SbCl₅) as the active oxidant. The controlled release of SbCl₅ allows for the slow and controlled oxidation of aromatic donors, facilitating the growth of high-quality single crystals of the cation-radical salts.

Caption: Simplified mechanism for the one-electron oxidation of an aromatic compound by triethyloxonium hexachloroantimonate.

Cationic Polymerization Initiator

Triethyloxonium hexachloroantimonate is an effective initiator for cationic polymerization.[1] The initiation step involves the transfer of an ethyl group from the oxonium cation to the monomer, generating a carbocationic active center that propagates the polymer chain.[1] This direct alkylation mechanism distinguishes it from initiator systems that rely on protonation.[1]

Caption: Initiation and propagation steps in cationic polymerization initiated by triethyloxonium hexachloroantimonate.

Conclusion: A Versatile Tool for the Modern Chemist

Triethyloxonium hexachloroantimonate is a reagent of significant utility, offering a unique combination of strong electrophilicity and controlled oxidizing power. Its application in the synthesis of complex molecules, the generation and study of reactive intermediates, and the initiation of polymerization reactions underscores its importance in both academic and industrial research. A thorough understanding of its structure, the dual nature of its reactivity, and proper handling techniques are essential for harnessing its full potential. This guide provides the foundational knowledge for experienced scientists to confidently and effectively employ this powerful synthetic tool.

References

-

Triethyloxonium hexachloroantimonate | 3264-67-3 - Benchchem.

-

Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. J. Org. Chem.1998 , 63 (17), 5847–5856.

-

Triethyloxonium tetrafluoroborate - Wikipedia.

-

Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed.

-

Buy Triethyloxonium hexachloroantimonate | 3264-67-3 - Smolecule.

-

Tertiary Trisilyloxonium Ion and Silylenium Cation in Cationic Ring-opening Polymerization of Cyclic Siloxanes | Request PDF - ResearchGate.

-

Triethyloxonium hexachloroantimonate 3264-67-3 - Sigma-Aldrich.

-

Trimethyloxonium hexachlorantimonate | C3H9Cl6OSb | CID 150258 - PubChem.

-

Triethyloxonium hexachloroantimonate | CAS 3264-67-3 | SCBT.

-

3264-67-3(TRIETHYLOXONIUM HEXACHLOROANTIMONATE) Product Description.

-

Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem.

-

Trimethyloxonium Tetrafluoroborate - Organic Syntheses Procedure.

-

Triethyloxonium hexafluorophosphate, contains diethyl ether as stabili - Chem-Impex.

-

Org. Synth., Coll. Vol. 5, 1080 (1973) - Organic Syntheses Procedure.

-

TRIETHYLOXONIUM HEXAFLUOROPHOSPHATE - ChemBK.

-

Trimethylammonium hexafluorophosphate | C3H10F6NP | CID 22625473 - PubChem.

-

A decade review of triphosgene and its applications in organic reactions - PMC.

-

Natural product total synthesis using rearrangement reactions - ResearchGate.

Sources

- 1. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]

- 2. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]

- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 3264-67-3 properties

An In-depth Technical Guide to Triethyloxonium Hexachloroantimonate (CAS 3264-67-3)

Introduction

Triethyloxonium hexachloroantimonate (CAS No. 3264-67-3) is a powerful and versatile organometallic compound recognized for its potent electrophilic character.[1][2] Comprising a triethyloxonium cation ([ (C₂H₅)₃O]⁺) and a non-nucleophilic hexachloroantimonate anion (SbCl₆⁻), this salt serves as a highly effective ethylating agent and a robust initiator for cationic polymerization.[1] Its utility spans diverse fields, from fundamental organic synthesis and catalysis to advanced materials science, where it is instrumental in creating complex molecules, modifying polymers, and enabling structural analysis of transient species.[1][2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and safe handling protocols, grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in a laboratory setting. Triethyloxonium hexachloroantimonate is a white to off-white crystalline solid that is sensitive to moisture.[2][3][4][5] It is crucial to store the compound at low temperatures (-20°C) under an inert atmosphere to prevent decomposition.[1][2][3][4][5][6][7]

Table 1: Chemical Identifiers for CAS 3264-67-3

| Identifier | Value | Source(s) |

| CAS Number | 3264-67-3 | [1][5][7][8] |

| EC Number | 221-874-1 | [1][5][7][8] |

| IUPAC Name | hexachloroantimony(1-); triethyloxidanium | [1][5][8][9] |

| Synonyms | Antimony Triethyloxonium Hexachloride | [5] |

| Linear Formula | (C₂H₅)₃OSbCl₆ | [1][5][7][8][9] |

| Molecular Formula | C₆H₁₅Cl₆OSb | [2][3][4][10][11] |

| Molecular Weight | 437.66 g/mol | [1][2][3][4][5][7] |

| PubChem CID | 16688085 | [2][3][4][5][8] |

| MDL Number | MFCD00064572 | [2][3][4][5][7][8][9] |

| InChI Key | QHWUSZRAYQUNCY-UHFFFAOYSA-H | [1][5][7] |

| SMILES | CCCC.Cl(Cl)(Cl)(Cl)Cl | [5][7][8][9] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystals | [2][3][4][5] |

| Melting Point | 135-137 °C (decomposes) | [6] |

| Boiling Point | N/A | [5] |

| Density | N/A | [5] |

| Form | Solid | [1][6][7] |

| Storage Temperature | -20 °C | [1][5][6][7] |

Synthesis and Handling

Synthesis Protocol

The preparation of triethyloxonium hexachloroantimonate typically involves the reaction of a potent Lewis acid, antimony(V) pentachloride (SbCl₅), with an excess of diethyl ether ((C₂H₅)₂O).[1] The strong electrophilicity of SbCl₅ facilitates the activation of diethyl ether, leading to the formation of the stable triethyloxonium cation and the hexachloroantimonate anion.[1]

Caption: Synthesis workflow for Triethyloxonium Hexachloroantimonate.

Handling and Storage Precautions

Due to its reactivity and sensitivity, stringent handling procedures are mandatory. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is classified as harmful if swallowed or inhaled and is toxic to aquatic life.[10][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is essential. Store in a tightly sealed container in a dry, well-ventilated area at the recommended temperature of -20°C.[2][3][4][7]

Core Applications and Mechanistic Insights

The utility of this reagent stems from the high electrophilicity of the triethyloxonium cation, which acts as a "solvated" ethyl cation, and the non-nucleophilic nature of the hexachloroantimonate counterion.[1] This combination allows for clean ethyl transfer reactions without interference from the anion.

Cationic Polymerization Initiator

Triethyloxonium hexachloroantimonate is a highly efficient initiator for cationic polymerization. The primary initiation mechanism is electrophilic alkylation, where the triethyloxonium cation transfers an ethyl group to a nucleophilic monomer, generating a new cationic active center that propagates the polymer chain.[1]

Caption: General mechanism of cationic polymerization initiation.

-

Polymerization of Heterocyclic Monomers: It is effective for the ring-opening polymerization of cyclic ethers like tetrahydrofuran (THF). This process can exhibit "living" polymerization characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions, owing to the stability of the tertiary oxonium ion propagating species.[1]

-

Polymerization of Vinylic Monomers: For monomers like alkyl vinyl ethers, initiation proceeds via the addition of the ethyl cation to the double bond, generating a carbocation.[1] The process can be complex; research suggests an initial fast reaction catalyzed by antimony pentachloride (formed from initiator decomposition), followed by a slower reaction catalyzed by the triethyloxonium ions.[1]

Reagent in Organic and Structural Chemistry

Beyond polymerization, its strong electrophilic nature makes it invaluable in several other areas:

-

Selective Oxidation: It serves as a selective one-electron oxidant for various aromatic donors.[1][10] This application is pivotal in structural chemistry, as it facilitates the slow, controlled growth of high-quality single crystals of aromatic cation-radicals, which are often too labile to isolate by other means.[1] This has enabled the X-ray structure determination of numerous important reactive intermediates.[1]

-

Ethylation of Weak Nucleophiles: As a "hard" electrophile, it reacts efficiently at sites of high electron density, enabling the ethylation of sensitive or weakly nucleophilic functional groups where other alkylating agents might fail.[1]

-

Catalysis: It is employed as a catalyst to enhance reaction rates and improve yields in key organic reactions such as alkylation and acylation.[1][2][3][4] Its ability to stabilize reactive intermediates leads to more efficient synthetic pathways.[2][3][4]

Applications in Materials Science

The properties of triethyloxonium hexachloroantimonate lend themselves to the development of advanced materials:

-

Doping Agent: It is used as a p-type doping agent for conductive polymers like polyacetylene, significantly enhancing their electrical properties.[1][10]

-

Polymer/Nanocomposite Additive: It can be incorporated into polymer matrices to improve material characteristics, including thermal stability and mechanical strength.[1][2][3][4]

Safety and Toxicology Profile

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][10][12] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5][10][12] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects | [5][10][12] |

Toxicological Insights

The toxicity profile is largely influenced by the antimony component. Antimony and its compounds can be toxic. The mechanism of action is believed to involve the binding of antimony to sulfhydryl groups in essential enzymes, disrupting cellular respiration.[13] Inhalation data suggests the myocardium (heart muscle) is a potential target of antimony toxicity.[13] Dermal exposure may lead to skin irritation, described as "antimony spots".[13] Standard first-aid measures should be followed in case of exposure, and medical attention should be sought immediately.[12]

Conclusion

Triethyloxonium hexachloroantimonate (CAS 3264-67-3) is a reagent of significant importance for researchers in both academia and industry. Its role as a powerful ethylating agent, a versatile cationic polymerization initiator, a selective oxidant, and a material property enhancer underscores its broad applicability. A thorough understanding of its chemical properties, reactivity, and associated hazards is paramount for its successful and safe implementation in the laboratory. This guide provides the foundational knowledge required for professionals to harness the unique capabilities of this compound in their research and development endeavors.

References

-

American Elements. (n.d.). Triethyloxonium Hexachloroantimonate. Retrieved from [Link][5][8][9]

-

PubChem. (n.d.). Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link][13]

-

T3DB. (n.d.). Triethyloxonium hexachloroantimonate. The Toxin and Toxin Target Database. Retrieved from [Link]

-

Chemical Land21. (n.d.). TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. Retrieved from [Link][12]

Sources

- 1. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Triethyloxonium Hexachloroantimonate,CAS : 3264-67-3 [eforu-materials.com]

- 6. 3264-67-3 | CAS DataBase [m.chemicalbook.com]

- 7. 六氯锑酸三乙基氧鎓 | Sigma-Aldrich [sigmaaldrich.cn]

- 8. americanelements.com [americanelements.com]

- 9. americanelements.com [americanelements.com]

- 10. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]

- 11. scbt.com [scbt.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | C6H15Cl6OSb | CID 16688085 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilicity of the Triethyloxonium Cation

Introduction: The Enduring Power of a Potent Electrophile

In the landscape of modern organic synthesis, the ability to forge new carbon-heteroatom and carbon-carbon bonds with precision and efficiency is paramount. Among the arsenal of reagents available to the synthetic chemist, the triethyloxonium cation, most commonly available as its tetrafluoroborate salt ([(CH₃CH₂)₃O]⁺[BF₄]⁻), stands as a formidable tool.[1] Often referred to as Meerwein's reagent, this powerful and versatile ethylating agent has carved a niche for itself in the synthesis of complex molecules, ranging from pharmaceutical intermediates to natural products.[2][3]

This guide provides an in-depth technical exploration of the core feature that defines the utility of the triethyloxonium cation: its pronounced electrophilicity. We will delve into the structural and electronic origins of its reactivity, provide a framework for its quantitative understanding, and explore its synthetic applications with a focus on the interests of researchers, scientists, and drug development professionals. This document is structured to provide not just procedural knowledge but also a deeper understanding of the causality behind experimental choices, empowering the reader to leverage this potent reagent with confidence and scientific rigor.

Synthesis and Characterization: Preparing and Verifying the Reagent

The reliable synthesis of triethyloxonium tetrafluoroborate is a cornerstone of its application. The most common and convenient laboratory-scale preparation, adapted from the well-established procedures in Organic Syntheses, involves the reaction of boron trifluoride etherate with epichlorohydrin in diethyl ether.[4] This method is advantageous due to the use of readily available and relatively inexpensive starting materials.[5]

Experimental Protocol: Synthesis of Triethyloxonium Tetrafluoroborate

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

-

Epichlorohydrin, freshly distilled

-

Anhydrous diethyl ether

-

Dry nitrogen atmosphere

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube is dried in an oven and cooled under a stream of dry nitrogen.

-

Anhydrous diethyl ether and freshly distilled boron trifluoride etherate are charged into the flask.

-

Freshly distilled epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred for an additional hour at reflux and then allowed to stand at room temperature overnight to facilitate complete crystallization.

-

The supernatant ether is removed via a filter stick under a positive pressure of dry nitrogen.

-

The crystalline solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting white crystalline triethyloxonium tetrafluoroborate is collected in a dry box, bottled under a nitrogen atmosphere, and stored at low temperature (0–5 °C).[4] The product is very hygroscopic and should be handled accordingly.[4]

Characterization:

The structure and purity of the triethyloxonium cation can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum is characterized by a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The ¹³C NMR spectrum will show corresponding signals for the methylene and methyl carbons.

The Core of Reactivity: Understanding the Electrophilicity of the Triethyloxonium Cation

The exceptional ethylating power of the triethyloxonium cation stems from its electronic structure. The central oxygen atom bears a formal positive charge, making it highly electron-deficient and, consequently, a potent electrophile. The three ethyl groups are attached to this electron-withdrawing oxygen, rendering the methylene carbons highly susceptible to nucleophilic attack. Furthermore, the departure of a neutral and stable diethyl ether molecule provides a strong thermodynamic driving force for the ethyl transfer reaction.

Qualitative Assessment and Comparison with Other Alkylating Agents

Trialkyloxonium salts are among the most powerful alkylating agents available to organic chemists.[3] Their reactivity surpasses that of conventional alkyl halides and sulfonates, such as methyl triflate.[6] This enhanced reactivity allows for the alkylation of even weakly nucleophilic functional groups under mild conditions, often at room temperature.[3] The trimethyloxonium salt is generally considered to be a more potent methylating agent than its triethyl counterpart.[3][5]

A qualitative comparison of the electrophilicity of common methylating agents places trimethyloxonium salts at the higher end of the reactivity spectrum: [Me₂Cl]⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > [Me₃O]⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI[5]

A Quantitative Framework: Mayr's Electrophilicity Scales

To move beyond qualitative descriptions, the Mayr electrophilicity scales provide a quantitative framework for understanding and predicting reaction rates. This system is based on the equation:

log k (20 °C) = s(N + E)

Computational Insights

Density Functional Theory (DFT) calculations and other computational methods can provide further insight into the electronic structure and reactivity of the triethyloxonium cation. These studies can model the charge distribution within the cation, highlighting the electrophilic nature of the methylene carbons. Furthermore, computational analysis of the transition state for the Sₙ2 reaction with various nucleophiles can elucidate the reaction mechanism and predict activation barriers, offering a theoretical corroboration of its high reactivity.

Reaction Mechanisms and Synthetic Scope

The primary reaction pathway for the triethyloxonium cation is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile attacks one of the electrophilic methylene carbons, leading to the transfer of an ethyl group and the departure of diethyl ether as the leaving group.

The synthetic utility of triethyloxonium tetrafluoroborate is vast, with documented reactivity towards a wide array of nucleophiles.

| Nucleophile Type | Functional Group | Product |

| Oxygen | Alcohols, Phenols | Ethers |

| Carboxylic Acids | Esters | |

| Amides, Lactams | O-Alkyl Imidates | |

| Ketones, Esters (enolates) | Enol Ethers | |

| Nitrogen | Amines | Quaternary Ammonium Salts |

| Nitriles | Nitrilium Ions | |

| Lactams | N-Alkyl Lactams (in some cases) | |

| Sulfur | Thiols | Thioethers |

| Sulfides | Sulfonium Salts | |

| Carbon | Enolates, Enamines | C-Alkylated Products |

Applications in Drug Development and Natural Product Synthesis

The ability of triethyloxonium salts to ethylate weak nucleophiles under mild conditions makes them particularly valuable in the synthesis of complex, multifunctional molecules such as pharmaceuticals and natural products.[2][3] In these contexts, harsh reaction conditions can lead to undesired side reactions or decomposition of sensitive intermediates.

A key application in drug development is the modification of amide and lactam moieties.[3] O-alkylation of a lactam with triethyloxonium tetrafluoroborate forms a highly reactive imidate intermediate. This intermediate can then be subjected to a variety of transformations, such as reduction to an amine or reaction with another nucleophile, providing a versatile strategy for modifying the core structure of a drug candidate. This approach can be used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity.

While specific examples of the use of triethyloxonium tetrafluoroborate in the commercial synthesis of blockbuster drugs are not always readily found in the public domain, its application in the synthesis of complex heterocyclic systems, which are common scaffolds in medicinal chemistry, is well-documented in the chemical literature. For instance, its use in the preparation of substituted imidazolines from aziridines and nitriles highlights its utility in constructing important pharmacophores.

In the realm of natural product synthesis, the mild and selective nature of Meerwein's reagent is often exploited to introduce ethyl groups into complex intermediates without disturbing other sensitive functional groups.

Safe Handling and Storage

As a highly reactive and potent alkylating agent, triethyloxonium tetrafluoroborate must be handled with care. It is corrosive and can cause severe skin burns and eye damage.[1] It is also highly hygroscopic and reacts with water, releasing corrosive byproducts.[1]

Key Safety and Handling Precautions:

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

-

In case of spills: Avoid contact with water. Clean up spills promptly using an inert absorbent material and dispose of as hazardous waste.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The triethyloxonium cation, in the form of its tetrafluoroborate salt, is a powerful and versatile electrophilic ethylating agent with a broad range of applications in modern organic synthesis. Its high reactivity, driven by the positively charged oxygen and the excellent diethyl ether leaving group, enables the ethylation of a wide variety of nucleophiles, including those that are weakly reactive. This unique reactivity profile, coupled with the mild reaction conditions under which it is typically employed, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and natural product synthesis. A thorough understanding of its electrophilicity, reaction mechanisms, and proper handling procedures is essential for harnessing the full potential of this remarkable reagent.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Trimethyloxonium Tetrafluoroborate: A Key Reagent for Pharmaceutical and Agrochemical Synthesis. Available from: [Link]

-

Organic Syntheses. Trimethyloxonium Tetrafluoroborate. Org. Synth. Coll. Vol. 5, p.1099 (1973); Vol. 46, p.120 (1966). Available from: [Link]

-

Wikipedia. Triethyloxonium tetrafluoroborate. Available from: [Link]

-

Wikipedia. Trimethyloxonium tetrafluoroborate. Available from: [Link]

-

Beilstein J. Org. Chem. Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues. 2021;17:1085-1092. Available from: [Link]

-

Organic Syntheses. Triethyloxonium Fluoborate. Org. Synth. Coll. Vol. 5, p.1080 (1973); Vol. 46, p.113 (1966). Available from: [Link]

Sources

role of hexachloroantimonate counterion in reactivity

An In-depth Technical Guide: The Dual Role of the Hexachloroantimonate Counterion in Chemical Reactivity

Abstract

The hexachloroantimonate anion, [SbCl₆]⁻, is far more than a simple spectator in chemical transformations. Traditionally lauded for its role as a large, weakly coordinating anion, it is instrumental in stabilizing highly reactive cationic intermediates, thereby enabling the study and application of otherwise transient species. However, emerging research has unveiled a more complex and active role for [SbCl₆]⁻, where it can directly participate in reaction mechanisms, for instance, by acting as a chlorine atom donor. This guide provides a comprehensive exploration of the dual nature of the hexachloroantimonate counterion. We will dissect its fundamental physicochemical properties, examine its classic role in cation stabilization, and delve into its more recently discovered active participation in radical processes. This whitepaper offers researchers, scientists, and drug development professionals a field-proven perspective on leveraging the unique properties of this versatile counterion in synthesis and catalysis.

The Foundation: Physicochemical Properties of the Hexachloroantimonate Anion

The utility of the hexachloroantimonate anion stems from its distinct structural and electronic properties. It is formed from the reaction of a strong Lewis acid, antimony pentachloride (SbCl₅), with a chloride source.[1] The resulting [SbCl₆]⁻ anion possesses an octahedral geometry, which contributes to its stability.[2][3]

A key characteristic of [SbCl₆]⁻ is its status as a weakly coordinating anion.[4][5] This property arises from two main factors:

-

Large Ionic Radius: The anion's substantial size helps to disperse the negative charge over a large surface area.

-

Charge Delocalization: The negative charge is delocalized over six electronegative chlorine atoms, further reducing its nucleophilicity and coordinating ability.

This combination of features makes [SbCl₆]⁻ an excellent choice as a counterion for highly electrophilic and reactive cations, as it is less likely to form a strong covalent bond with the cation, thus preserving the cation's reactivity.[4][5]

Genesis of the Hexachloroantimonate Anion

The formation of the hexachloroantimonate anion is typically achieved through the reaction of the potent Lewis acid antimony pentachloride (SbCl₅) with a chloride ion donor. This process is fundamental to its application in generating and stabilizing cationic species.

Caption: Formation of the [SbCl₆]⁻ anion from SbCl₅ and a chloride source.

The "Innocent Bystander": Stabilizing Highly Reactive Cations

A primary and well-established role of the hexachloroantimonate anion is to serve as a non-interfering counterion for highly reactive cationic species, particularly carbocations and radical cations. The stability of a carbocation is critical as it is often a transient intermediate in many organic reactions.[6] Factors that stabilize carbocations include adjacent alkyl groups (inductive effect and hyperconjugation) and resonance delocalization.[7][8]

The weakly coordinating nature of [SbCl₆]⁻ is paramount in this context. Unlike more nucleophilic anions (e.g., halides), [SbCl₆]⁻ has a low propensity to form a covalent bond with the carbocation, which would quench its reactivity. This allows for the isolation and characterization of salts of highly electrophilic species.[4][9]

A prominent example is Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue".[2] In this salt, the [SbCl₆]⁻ anion stabilizes the tris(4-bromophenyl)aminium radical cation.[10] This compound is a stable, blue solid that serves as a convenient one-electron oxidant in organic synthesis, with a reduction potential of +0.70 V versus ferrocene/ferrocenium in dichloromethane.[2] The stability afforded by the hexachloroantimonate counterion makes this powerful oxidant easy to handle and store.[10]

Visualizing Cation Stabilization

The large, diffuse structure of the [SbCl₆]⁻ anion electrostatically stabilizes a reactive cation without forming a strong covalent interaction, thereby preserving the cation's inherent reactivity for subsequent chemical transformations.

Caption: Electrostatic stabilization of a reactive cation by the [SbCl₆]⁻ anion.

The "Active Participant": Direct Mechanistic Involvement

While the role of a non-coordinating anion is fundamental, recent studies have compellingly demonstrated that the hexachloroantimonate counterion can be directly involved in the reaction mechanism, acting as more than just a spectator.[11][12] This is particularly evident in radical reactions where [SbCl₆]⁻ can function as a chlorine atom donor.

In a notable example, Tris(4-bromophenyl)aminium hexachloroantimonate was used as a "waste-utilized"-type initiator for the aerobic oxidation of the C-H bond in proline esters.[13] Mechanistic studies revealed that after the aminium radical cation initiates the reaction, the [SbCl₆]⁻ counterion participates in a subsequent step by transferring a chlorine atom, leading to the formation of chlorinated pyrroles.[11][12] Similarly, in an oxidative Povarov-type reaction, the [SbCl₆]⁻ counterion again served as the chlorine atom donor for the synthesis of chlorinated quinolines.[14]

This dual functionality represents a significant paradigm shift in understanding the role of so-called "spectator" counterions. It provides a novel strategy in synthetic chemistry where the counterion is not merely a charge-balancing agent but an integral part of the reaction design, contributing a reactive atom to the final product.

Workflow for "Waste-Utilized" Chlorination

This workflow illustrates the dual role of the Tris(4-bromophenyl)aminium hexachloroantimonate salt, where the cation initiates a radical cascade and the [SbCl₆]⁻ anion subsequently acts as the chlorine source for product formation.

Caption: Reaction pathway showing the active role of the [SbCl₆]⁻ counterion.

Applications in Synthesis and Catalysis

The unique properties of the hexachloroantimonate counterion have led to its use in a variety of chemical applications.

| Application Area | Specific Use | Compound Example | Reference(s) |

| Oxidizing Agent | One-electron oxidation for doping of conjugated polymers and initiating coupling reactions. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") | [15][16][17] |

| Catalysis | Deprotection of common protecting groups like tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | [11][15][16] |

| Polymerization | As a counterion for cationic transition metal complexes in homogeneous alkene polymerization catalysts. | Zirconium-based catalysts with [SbCl₆]⁻ | [4] |

| Radical Reactions | As a combined initiator and chlorine atom source for C-H functionalization. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | [12][13][14] |

These applications highlight the versatility of the [SbCl₆]⁻ anion, enabling reactions that might otherwise be difficult to achieve. Its use as a catalyst for deprotection, for example, offers a mild and efficient alternative to harsher methods.[11] In polymerization, its non-coordinating nature is essential for maintaining the activity of the cationic metal center.[4]

Practical Considerations and Experimental Protocols

While powerful, compounds containing the hexachloroantimonate anion require careful handling due to their reactivity and potential hazards.

Safety and Handling

-

Moisture Sensitivity: Antimony pentachloride and many hexachloroantimonate salts are moisture-sensitive and can hydrolyze to form corrosive hydrochloric acid.[1][18] Handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[19]

-

Toxicity and Corrosivity: These compounds are toxic and corrosive.[19] Avoid all personal contact, including inhalation of dust.[18] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[19]

-

Incompatibilities: Avoid contact with strong oxidizing agents and bases.[18][19]

-

Disposal: All waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

Experimental Protocol: Synthesis of Tris(4-bromophenyl)ammoniumyl Hexachloroantimonate ("Magic Blue")

This protocol describes the synthesis via the oxidation of tris(4-bromophenyl)amine with antimony pentachloride.[10][15]

Materials:

-

Tris(4-bromophenyl)amine

-

Antimony pentachloride (SbCl₅)

-

Acetonitrile (anhydrous)

Procedure:

-

Under an inert atmosphere, dissolve tris(4-bromophenyl)amine in a minimal amount of anhydrous acetonitrile in a Schlenk flask.

-

In a separate flask, carefully prepare a solution of an equimolar amount of antimony pentachloride in anhydrous acetonitrile.

-

Slowly add the antimony pentachloride solution dropwise to the stirred solution of tris(4-bromophenyl)amine at room temperature.

-

Upon addition, a deep blue precipitate of Tris(4-bromophenyl)ammoniumyl hexachloroantimonate will form immediately.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

-

Isolate the blue solid product by filtration under inert atmosphere using a cannula or a Schlenk filter.

-

Wash the precipitate with a small amount of cold, anhydrous acetonitrile to remove any unreacted starting materials.

-

Dry the final product under vacuum to yield the dark-blue powder. Store the product under an inert atmosphere, protected from light and moisture.[18]

Conclusion and Future Outlook

The hexachloroantimonate counterion exhibits a fascinating duality in its chemical behavior. It serves as a cornerstone for stabilizing highly electrophilic species through its classic role as a large, weakly coordinating anion. This property alone makes it an indispensable tool in catalysis and the synthesis of novel compounds. However, the discovery of its ability to actively participate in reactions, such as by donating a chlorine atom, opens up new avenues for synthetic design. This "active participant" role challenges the conventional view of counterions and encourages chemists to consider them as potential reagents integrated within a single molecule.

Future research will likely focus on further exploring and harnessing this dual reactivity. Can the [SbCl₆]⁻ anion be used to deliver other atoms or functional groups? Can its reactivity be tuned by modifying the cation or the solvent environment? Answering these questions will undoubtedly lead to the development of more efficient, selective, and innovative chemical transformations, solidifying the role of the hexachloroantimonate anion as a uniquely versatile tool in the chemist's arsenal.

References

- Hexachloroantimony(1-);tris(4-bromophenyl)azanium | 24964-91-8 | Benchchem. (n.d.).

- Bell, F. A., Ledwith, A., & Sherrington, D. C. (1969). Cation-radicals: tris-(p-bromophenyl)amminium perchlorate and hexachloroantimonate. Journal of the Chemical Society C: Organic, 2719-2720.

- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate Magic Blue. (n.d.). Sigma-Aldrich.

- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. (n.d.). Santa Cruz Biotechnology.

- Antimony pentachloride. (2023, October 28). In Wikipedia.

-

Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]

-

Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]

-

Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a "Waste-Utilized"-Type Initiator-Promoted C-H Chlorination via C-H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]

-

Schultz, D. M., et al. (2012). Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. Tetrahedron Letters, 53(1), 107-110. Retrieved from [Link]

- SAFETY DATA SHEET Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET Antimony(V) chloride. (2010). Fisher Scientific.

-

Gabbaï, F. P., et al. (2023). Lewis Acidity of the SbCl3/o‐chloranil System. Angewandte Chemie International Edition, 62(11), e202216895. Retrieved from [Link]

- Material Safety Data Sheet Tris(4-bromophenyl)aminium hexachloroantimonate, 95%. (n.d.). Exposome-Explorer.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. (2023, April 20). In Wikipedia.

-

Jia, X., et al. (2020). Tris(4-bromophenyl)aminium Hexachloroantimonate-Initiated Oxidative Povarov-Type Reaction between Glycine Esters and (Cyclopropylidenemethyl)benzenes Using the Counterion as a Chlorine Donor. Organic Letters, 22(16), 6379–6383. Retrieved from [Link]

-

Stoyanov, E. S. (2017). Stabilization of Saturated Carbocations in Condensed Phases. The Journal of Physical Chemistry A, 121(50), 9638–9644. Retrieved from [Link]

- 3 Factors That Stabilize Carbocations. (2025, January 29). Master Organic Chemistry.

- Non-coordinating anion. (2023, November 29). In Wikipedia.

- Carbocation Stability. (n.d.). Chemistry Steps.

-

Selected examples of antimony(v) Lewis acids. (n.d.). ResearchGate. Retrieved from [Link]

- Stability of alkyl carbocations. (2022, November 7). Radboud Repository.

- 7.10: Carbocation Structure and Stability. (2025, March 18). Chemistry LibreTexts.

-

Barrow, M. J., et al. (1973). The stereochemistry of hexachloroantimony(III) compounds. Journal of the Chemical Society, Dalton Transactions, (18), 1991-1995. Retrieved from [Link]

- Non-coordinating anion. (n.d.). chemeurope.com.

Sources

- 1. Antimony pentachloride - Wikipedia [en.wikipedia.org]

- 2. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Non-coordinating anion - Wikipedia [en.wikipedia.org]

- 5. Non-coordinating_anion [chemeurope.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stabilization of Saturated Carbocations in Condensed Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cation-radicals: tris-(p-bromophenyl)amminium perchlorate and hexachloroantimonate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tris(4-bromophenyl)aminium Hexachloroantimonate as a "Waste-Utilized"-Type Initiator-Promoted C-H Chlorination via C-H Activation Relay: Synthesis of Chlorinated Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hexachloroantimony(1-);tris(4-bromophenyl)azanium | 24964-91-8 | Benchchem [benchchem.com]

- 16. 三(4-溴苯基)六氯锑酸铵 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 17. Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

The Emergence of Triethyloxonium Hexachloroantimonate as a Precision Tool for One-Electron Oxidation in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of synthetic organic chemistry, the selective generation of reactive intermediates under mild conditions is a paramount objective. This technical guide delves into the nuanced role of triethyloxonium hexachloroantimonate, [Et₃O]⁺[SbCl₆]⁻, as a potent and selective one-electron oxidant. Moving beyond its classical application as a powerful ethylating agent, this guide illuminates its capacity to facilitate the clean generation of aromatic cation radicals.[1][2][3] We will explore the mechanistic underpinnings of this process, provide actionable experimental protocols, and present a framework for its application in contemporary research, particularly in the synthesis of complex molecules and the development of novel materials.

Introduction: A Paradigm Shift from Alkylation to Single-Electron Transfer